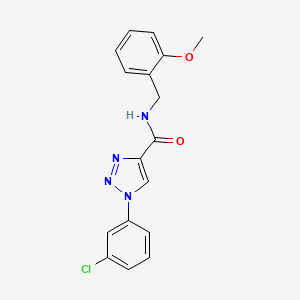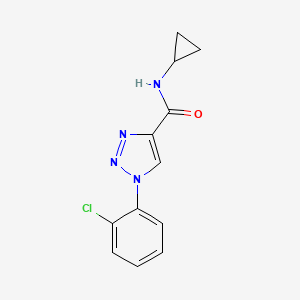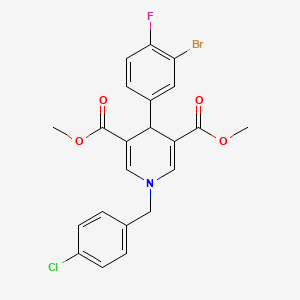
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxamide group. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of the 2-Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a 2-chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The 2-chlorophenyl group may enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(butan-2-yl)-2-{[(2-chlorophenyl)methyl]amino}acetamide
- N-(butan-2-yl)-2-[(2-chlorophenyl)amino]propanamide
Uniqueness
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which is less common in similar compounds. This ring structure imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClN4O |
|---|---|
Poids moléculaire |
278.74 g/mol |
Nom IUPAC |
N-butan-2-yl-1-(2-chlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-3-9(2)15-13(19)11-8-18(17-16-11)12-7-5-4-6-10(12)14/h4-9H,3H2,1-2H3,(H,15,19) |
Clé InChI |
OWUAUBPWBZWWCA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CN(N=N1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965034.png)


![7-(4-fluorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965052.png)
![N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965068.png)
![(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline](/img/structure/B14965076.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14965080.png)
![propyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B14965086.png)



![1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14965114.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14965123.png)

